molecular formula C9H11N3O3 B2918486 2-(1,3-Benzodioxol-5-ylamino)acetohydrazide CAS No. 271798-51-7

2-(1,3-Benzodioxol-5-ylamino)acetohydrazide

Cat. No. B2918486
M. Wt: 209.205
InChI Key: NYDCNKADRCHWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Appearance : Unfortunately, analytical data for this compound is not readily available from Sigma-Aldrich .

Scientific Research Applications

Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents

In the realm of medicinal chemistry, benzothiazole (BT) derivatives have been extensively studied for their anticancer properties. A study by Osmaniye et al. (2018) synthesizes new 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-(substitutedphenyl)ethylidene)acetohydrazide derivatives to investigate their potential anticancer activity. The compounds exhibited cytotoxic activity against various cancer cell lines, including Rat brain glioma (C6), Human lung adenocarcinoma (A549), Human breast adenocarcinoma (MCF-7), and Human colorectal adenocarcinoma (HT-29). The study suggests that these BT derivatives could modulate antitumor properties through various substitutions on the BT scaffold, indicating their potential as anticancer agents (Osmaniye et al., 2018).

Synthesis, Spectroscopy, and X-Ray Characterization of Novel Derivatives

Al-Omran and El-Khair (2016) focused on synthesizing novel derivatives of 2-(benzo[d]thiazol-2’-ylthio)acetohydrazide, exploring their structural characteristics through spectroscopy and X-ray crystallography. The study reports the synthesis of a new series of compounds that contribute significantly to the crystallographic database of heterocyclic compounds. This research underscores the importance of structural analysis in the development of novel compounds with potential applications in various fields, including pharmaceuticals (Al-Omran & El-Khair, 2016).

Anticancer Evaluation of Benzimidazole Derivatives

Salahuddin et al. (2014) explored the synthesis of benzimidazole derivatives, specifically focusing on 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole for anticancer evaluation. The compounds underwent in vitro anticancer evaluation, showing promising activity against various cancer cell lines, including breast cancer. This study highlights the potential of benzimidazole derivatives in anticancer therapy, offering insights into their mechanism of action and effectiveness (Salahuddin et al., 2014).

Experimental and Theoretical Studies on Corrosion Inhibitors

Hu et al. (2016) conducted experimental and theoretical studies on benzothiazole derivatives as corrosion inhibitors for carbon steel in an acidic environment. Their research demonstrated the effectiveness of these compounds in preventing corrosion, offering insights into their adsorption mechanisms and potential applications in protecting industrial materials. The study combines practical experiments with quantum chemical parameters to provide a comprehensive understanding of the inhibitors' performance (Hu et al., 2016).

properties

IUPAC Name

2-(1,3-benzodioxol-5-ylamino)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c10-12-9(13)4-11-6-1-2-7-8(3-6)15-5-14-7/h1-3,11H,4-5,10H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDCNKADRCHWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-Benzodioxol-5-yl)glycinehydrazide

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